(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine
Description
Properties
Molecular Formula |
C12H21NOS |
|---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
4-methoxy-N-[1-(5-methylthiophen-2-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H21NOS/c1-10-6-7-12(15-10)11(2)13-8-4-5-9-14-3/h6-7,11,13H,4-5,8-9H2,1-3H3 |
InChI Key |
WWLINWCTPHKQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NCCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 4-methoxybutylamine with 1-(5-methylthiophen-2-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The thiophene ring may play a role in modulating enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Ring
Key Compounds:
- (4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine (CAS 95596-41-1): Differs in the methyl group position (3- vs. 5-methylthiophene). Molecular formula: C₁₂H₂₁NOS (identical), but the 3-methyl substitution reduces aromatic stabilization due to less effective conjugation .
- [1-(5-Methylthiophen-2-yl)ethyl]methylamine hydrochloride (CAS 1181533-98-1): Simpler structure with a methyl group instead of 4-methoxybutyl. Molecular formula: C₈H₁₄ClNS , molecular weight: 191.72 g/mol . The hydrochloride salt enhances aqueous solubility, critical for corrosion inhibition applications .
Table 1: Substituent Effects on Thiophene Derivatives
Variations in the Amine-Attached Group
Key Compounds:
- [1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine (): Features a 2-methylphenyl group instead of 4-methoxybutyl. Molecular formula: C₁₆H₂₁NS, molecular weight: 259.41 g/mol.
- (4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine (): Lacks methyl substitution on thiophene and has a 4-phenylbutan-2-yl chain. Molecular formula: C₁₆H₂₁NS , molecular weight: 259.41 g/mol . The absence of methyl groups reduces steric hindrance, possibly favoring catalytic interactions .
Table 2: Impact of Amine-Attached Groups
Research Findings and Trends
- Electronic Effects : DFT studies () highlight that 5-methylthiophene derivatives exhibit superior charge delocalization vs. 3-methyl analogs, enhancing stability in optoelectronic applications .
- Thermal Stability : The 5-methyl substitution on thiophene improves thermal resistance compared to 3-methyl isomers, critical for high-temperature processes .
Biological Activity
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is a novel compound with a unique chemical structure that combines a methoxybutyl group with an ethylamine moiety linked to a 5-methylthiophen-2-yl group. This structure suggests potential applications in medicinal chemistry, particularly in pharmaceuticals targeting various biological pathways. The presence of the methoxy group may enhance lipophilicity, potentially improving the compound's bioavailability.
The chemical reactivity of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine can be analyzed through various organic reactions typical of amines and ethers. Its synthesis can be approached through several methods, including nucleophilic substitutions and coupling reactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine:
- Antidepressant Activity : A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives were examined for their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. This study indicated that structural modifications could enhance antidepressant activity .
- Toxicity Studies : Research on structurally related amines, such as ethylamine, has provided valuable toxicity data. For example, ethylamine exposure resulted in significant respiratory distress and corneal opacity in laboratory animals at high concentrations . Understanding these toxicological profiles can inform safety assessments for (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine.
- Pharmacological Potential : Compounds like 4-Methoxyphenethylamine have been noted for their ability to inhibit monoamine oxidase and exhibit antidepressant activity . Given the structural similarities, (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine may possess analogous pharmacological properties.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methoxyphenethylamine | Structure | Monoamine oxidase inhibition, antidepressant effects |
| 5-Methylthienyl derivatives | Structure | Unique electronic properties; potential applications in organic electronics |
| 4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene | Structure | Combines thiophene and ether functionalities; potential applications in drug delivery systems |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with nucleophilic substitution between 5-methylthiophen-2-yl ethylamine and 4-methoxybutyl halide (e.g., chloride or bromide). Use a polar aprotic solvent (e.g., dichloromethane) and a base (e.g., potassium carbonate) to deprotonate the amine and drive the reaction .
- Step 2 : Optimize temperature (reflux at 40–60°C) and reaction time (12–24 hours) to maximize yield. Monitor progress via TLC or LC-MS.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Key Variables : Solvent polarity, base strength, and stoichiometry significantly impact side reactions (e.g., over-alkylation).
Q. How can structural confirmation and purity of the compound be validated?
- Methodology :
- Spectroscopic Analysis :
- NMR : Compare H/C NMR peaks with predicted shifts (e.g., methoxy group at ~3.3 ppm, thiophene protons at 6.5–7.0 ppm) .
- HRMS : Confirm molecular ion ([M+H]) matching theoretical mass (CHNOS: calc. 235.14 g/mol).
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values.
Q. What are the standard protocols for assessing stability under laboratory conditions?
- Methodology :
- Accelerated Stability Testing :
- Store the compound in DMSO (10 mM) at 4°C, -20°C, and room temperature for 1–4 weeks. Monitor degradation via LC-MS .
- Assess sensitivity to light by exposing aliquots to UV/visible light for 24–72 hours.
- Hygroscopicity Test : Measure weight change under 40–80% relative humidity.
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic efficiency?
- Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, base) using a factorial design. For example:
- Factor 1 : Solvent (dichloromethane vs. acetonitrile).
- Factor 2 : Base (KCO vs. EtN).
- Response Surface Modeling : Use software (e.g., JMP, Minitab) to identify optimal conditions for yield and purity .
Q. What strategies are effective for evaluating biological activity in receptor-binding assays?
- Methodology :
- In Vitro Binding Assays :
- Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement. Calculate IC values via nonlinear regression .
- Validate selectivity by testing off-target receptors (e.g., adrenergic, histamine).
- Functional Assays : Use cAMP or calcium flux assays to assess agonist/antagonist activity.
Q. How can computational modeling predict interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses in receptor active sites (e.g., 5-HT). Validate with MD simulations (NAMD/GROMACS) .
- QSAR Analysis : Derive quantitative structure-activity relationships using descriptors (logP, polar surface area) to predict bioavailability .
Q. How should contradictory data in biological or synthetic studies be resolved?
- Methodology :
- Reproducibility Checks : Replicate experiments under identical conditions (solvent batches, equipment calibration).
- Analytical Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. X-ray crystallography for structure; LC-MS vs. HPLC for purity) .
- Meta-Analysis : Review literature for trends (e.g., thiophene derivatives showing variable activity due to stereoelectronic effects) .
Q. What methodologies assess the compound’s environmental impact and degradation pathways?
- Methodology :
- Ecotoxicology : Perform algal growth inhibition (OECD 201) or Daphnia magna acute toxicity tests .
- Degradation Studies :
- Photolysis : Expose to simulated sunlight (λ > 290 nm) and analyze breakdown products via GC-MS.
- Biodegradation : Use OECD 301B (ready biodegradability) tests with activated sludge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
